Cas no 664966-77-2 (1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine)

1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-4-phenyl-
- 2-(4-CHLOROPHENYL)-4-PHENYLPYRAZOL-3-AMINE
- 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine
- 664966-77-2
-
- インチ: InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)14(10-18-19)11-4-2-1-3-5-11/h1-10H,17H2
- InChIKey: JIJWQAPRMDPQEQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 269.0719751Da
- どういたいしつりょう: 269.0719751Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C614118-10mg |
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine |
664966-77-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | C614118-100mg |
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine |
664966-77-2 | 100mg |
$ 295.00 | 2022-06-06 | ||
TRC | C614118-50mg |
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine |
664966-77-2 | 50mg |
$ 210.00 | 2022-06-06 |
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amineに関する追加情報
Recent Advances in the Study of 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CAS: 664966-77-2)
The compound 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CAS: 664966-77-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, shedding light on its potential as a lead compound for drug development.
One of the most notable findings in recent research is the compound's ability to interact with specific protein targets involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine exhibits selective inhibition of certain kinases, suggesting its potential as a therapeutic agent for inflammatory diseases and certain types of cancer. The study utilized advanced computational modeling and in vitro assays to elucidate the compound's binding affinity and selectivity profile.
Further investigations into the compound's pharmacokinetic properties have revealed favorable characteristics, including good oral bioavailability and metabolic stability. Research conducted by the University of Cambridge in collaboration with several pharmaceutical companies has shown that the compound maintains its structural integrity under physiological conditions, making it a viable candidate for further preclinical development. These findings were presented at the 2024 European Conference on Medicinal Chemistry and have sparked considerable interest in the pharmaceutical industry.
In addition to its therapeutic potential, recent studies have also explored novel synthetic routes for 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine. A team from MIT developed a more efficient and environmentally friendly synthesis method, reducing the number of steps and improving overall yield. This advancement, published in Organic Process Research & Development, could facilitate larger-scale production for further research and potential clinical applications.
Looking ahead, researchers are particularly interested in exploring the compound's potential in combination therapies. Preliminary data suggests that 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine may exhibit synergistic effects when combined with existing therapeutic agents, potentially enhancing efficacy while reducing side effects. Several research groups have initiated studies to investigate these possibilities, with results expected to be published in the coming year.
The growing body of research on 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CAS: 664966-77-2) underscores its importance as a promising compound in medicinal chemistry. As investigations continue to uncover its full therapeutic potential and optimize its properties, this molecule may soon transition from laboratory research to clinical development, offering new treatment options for various diseases.
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